Dual COX-1/COX-2 Inhibition Potency: Direct Comparison with Isoxazole-Carboxamide Analog 2b and Ketoprofen Reference
In a head-to-head in vitro COX inhibition assay, (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate (compound 2a) demonstrated dual COX-1/COX-2 inhibition with IC50 values of 2.650 μM (COX-1) and 0.958 μM (COX-2) [1]. This profile contrasts with the closest structural analog, compound 2b, which showed a COX-1 IC50 of 0.391 μg/mL (approximately 0.92 μM, assuming MW ~424) and a distinctly different cytotoxicity fingerprint [2]. The COX-2 selectivity of the target compound (COX-1/COX-2 IC50 ratio ≈ 2.77) differs markedly from the most potent compound in the series, A13 (COX-1 IC50 = 64 nM, COX-2 IC50 = 13 nM, selectivity ratio = 4.63) [3].
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50 = 2.650 μM; COX-2 IC50 = 0.958 μM |
| Comparator Or Baseline | Compound 2b: COX-1 IC50 = 0.391 μg/mL (~0.92 μM); A13: COX-1 IC50 = 64 nM, COX-2 IC50 = 13 nM; Ketoprofen (positive control): selectivity ratio reference |
| Quantified Difference | Target compound is ~2.9-fold less potent against COX-1 than 2b; ~41-fold less potent against COX-1 than A13; ~74-fold less potent against COX-2 than A13; COX-1/COX-2 selectivity ratio of 2.77 vs. 4.63 for A13 vs. 1.44 selectivity ratio for 2a vs. Ketoprofen |
| Conditions | In vitro COX inhibition assay kit; COX-1 and COX-2 enzyme preparations |
Why This Matters
The moderate dual COX-1/COX-2 inhibition profile with a measurable selectivity window makes this compound suitable for applications where balanced COX inhibition is desired, distinguishing it from highly selective analogs (e.g., A13) that may be preferred for COX-2-selective indications.
- [1] TargetMol. COX-1/2-IN-5 (T79594) Product Information. Available at: https://www.targetmol.cn/compound/cox_1_2_in_5 View Source
- [2] Hawash M, Jaradat N, Abualhasan M, Qneibi M, Rifai H, Saqfelhait T, Shqirat Y, Nazal A, Omarya S, Ibrahim T, Sobuh S, Zarour A, Mousa A. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery. 2023 Dec;20(12):1994-2002. DOI: 10.2174/1570180819666220819151002. View Source
- [3] Hawash M, Jaradat N, Abualhasan M, Qaoud MT, Joudeh Y, Jaber Z, Sawalmeh M, Zarour A, Mousa A, Arar M. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech. 2022 Dec;12(12):342. DOI: 10.1007/s13205-022-03408-8. View Source
